molecular formula C15H19NO2 B8680184 ethyl 6-tert-butyl-1H-indole-2-carboxylate

ethyl 6-tert-butyl-1H-indole-2-carboxylate

Cat. No.: B8680184
M. Wt: 245.32 g/mol
InChI Key: DKLWQXOSGWAMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 6-tert-butyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-tert-butyl-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with tert-butyl groups under specific conditions. One common method includes the use of Grubbs’ second-generation catalyst to facilitate the reaction . The reaction conditions often involve the use of solvents like toluene and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ethyl 6-tert-butyl-1H-indole-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

ethyl 6-tert-butyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-tert-butyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 6-tert-butyl-1H-indole-2-carboxylate is unique due to the presence of both the tert-butyl group and the ethyl ester functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

ethyl 6-tert-butyl-1H-indole-2-carboxylate

InChI

InChI=1S/C15H19NO2/c1-5-18-14(17)13-8-10-6-7-11(15(2,3)4)9-12(10)16-13/h6-9,16H,5H2,1-4H3

InChI Key

DKLWQXOSGWAMIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(4-tert-butyl-2-nitro-phenyl)-2-oxo-propionic acid ethyl ester (prepared in Example XX; 9.1 g, 31 mmol), iron powder (15.3 g, 274 mmol). EtOH (70 mL), and glacial AcOH (70 mL) was refluxed for 2 hours. After cooling, the resulting mixture was evaporated. THF (100 mL) was added to the residue, and the suspension was filtered on florisil, eluting with a large amount of THF. The solvents were evaporated, and the residue was purified by flash silica gel chromatography (5%-30% EtOAc in hexanes as eluents). MS(APCI): 246 (M+H).
Name
3-(4-tert-butyl-2-nitro-phenyl)-2-oxo-propionic acid ethyl ester
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
Quantity
15.3 g
Type
catalyst
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

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